3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4OS/c17-11-3-1-4-12(18)10(11)9-24-16-20-19-15-7-6-13(21-22(15)16)14-5-2-8-23-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVRQVODOPQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the pyridazine class. Its unique structure, featuring a pyridazine ring substituted with a furan ring and a benzylthio group containing chlorine and fluorine atoms, positions it as a candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 331.79 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its potential efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to various pharmacological effects.
Biological Activity Overview
Recent studies have highlighted the compound's potential in several areas:
- Antiviral Activity : Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant antiviral properties. For instance, modifications at specific positions on the triazole ring can enhance biological activity against viral targets .
- Cytotoxicity : In vitro assays have shown that 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits moderate cytotoxicity against various cancer cell lines (e.g., A549, MCF-7, HeLa). The IC50 values for these cell lines range from 1.06 to 2.73 μM, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar derivatives:
| Compound Name | Structural Differences | IC50 Values (μM) | Notable Activities |
|---|---|---|---|
| 3-((2-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine | Lacks fluorine atom | Higher than target compound | Lower reactivity |
| 3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine | Lacks chlorine atom | Higher than target compound | Altered chemical properties |
| 3-((2-Chloro-6-fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine | Contains thiophene instead of furan | Varies significantly | Changes in electronic properties |
The presence of both chlorine and fluorine atoms in the target compound enhances its reactivity and potential interactions compared to its analogs.
Case Studies and Research Findings
- Anticancer Activity : A study focused on the synthesis of triazolo-pyridazine derivatives reported significant cytotoxic effects against cancer cell lines. The most promising compounds showed IC50 values below 5 μM, indicating strong potential for further development as anticancer agents .
- Antiviral Research : Investigations into similar compounds have demonstrated that structural modifications can lead to enhanced antiviral activity. For example, certain substitutions have been shown to increase binding affinity to viral proteins significantly .
- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on c-Met kinase, a critical target in cancer therapy. Some derivatives exhibited IC50 values comparable to established inhibitors like Foretinib, suggesting strong therapeutic potential .
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Furan vs. Thienyl : The furan-2-yl group in the target compound replaces the thienyl group in ’s analogue, which could alter electronic properties and binding interactions due to oxygen’s electronegativity .
Pharmacological Activities
Mechanistic Insights :
- The furan-2-yl group in the target compound may mimic catechol diether moieties in PDE4 inhibitors (e.g., compound 18), which engage in hydrogen bonding with catalytic domains .
- Halogenated benzylthio groups (as in the target compound) are associated with enhanced antimicrobial activity due to increased membrane disruption .
Physicochemical Properties
Key Notes:
- The target compound’s higher LogP (vs. pyridinyl derivatives) suggests improved lipid bilayer penetration but reduced aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
